
N'-methyl-2-phenoxy-N'-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-methyl-2-phenoxy-N’-phenylacetohydrazide: is an organic compound with the molecular formula C15H16N2O2 It is a derivative of phenylacetohydrazide and is characterized by the presence of a phenoxy group and a phenyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-methyl-2-phenoxy-N’-phenylacetohydrazide typically involves the reaction of phenylacetic acid hydrazide with methyl iodide and phenol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of N’-methyl-2-phenoxy-N’-phenylacetohydrazide may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N’-methyl-2-phenoxy-N’-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The phenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetohydrazide oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: N’-methyl-2-phenoxy-N’-phenylacetohydrazide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its enzyme inhibitory properties. It may have applications in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, N’-methyl-2-phenoxy-N’-phenylacetohydrazide is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism by which N’-methyl-2-phenoxy-N’-phenylacetohydrazide exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
2-Phenylacetohydrazide: A simpler analog without the phenoxy and methyl groups.
Phenoxyacetohydrazide Schiff Bases: Compounds with similar structural features but different functional groups.
Uniqueness: N’-methyl-2-phenoxy-N’-phenylacetohydrazide is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N'-methyl-2-phenoxy-N'-phenylacetohydrazide |
InChI |
InChI=1S/C15H16N2O2/c1-17(13-8-4-2-5-9-13)16-15(18)12-19-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18) |
InChI Key |
MEJUYEXIUGNQNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


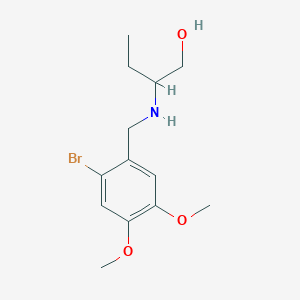
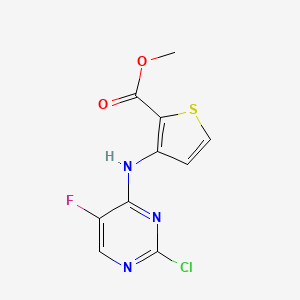
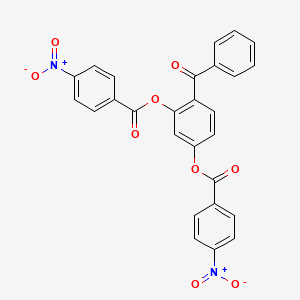
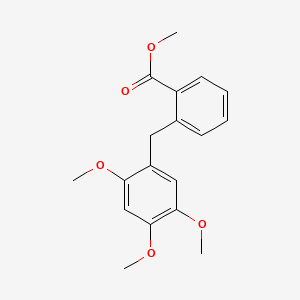
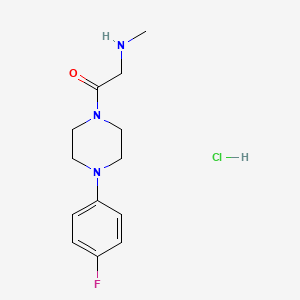
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)

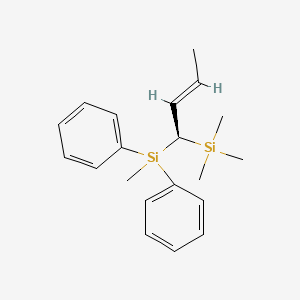
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)
![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)
![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)
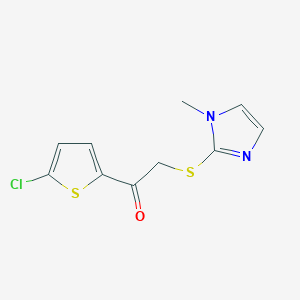
![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)
